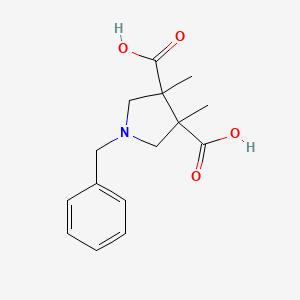

![molecular formula C21H16O3S B2649796 2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid CAS No. 324774-82-5](/img/structure/B2649796.png)

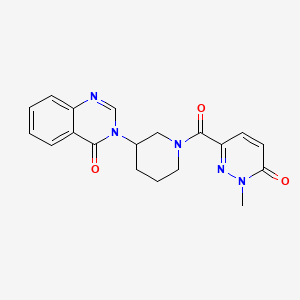

2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid” is a chemical compound with the molecular formula C21H16O3S . It has a molecular weight of 348.41 . This compound is used for research purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The boiling point is not specified .Aplicaciones Científicas De Investigación

Metabolism and Enzyme Involvement

The metabolism of novel compounds similar to 2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid has been studied in detail. For instance, Lu AA21004, a structurally related antidepressant, undergoes oxidative metabolism involving various enzymes. Specifically, CYP2D6, CYP2C9, and CYP3A4/5 play significant roles in metabolizing this compound to its various metabolites, including a benzoic acid derivative. Such studies highlight the intricate enzyme interactions and pathways involved in the metabolism of complex organic compounds (Hvenegaard et al., 2012).

Chemical Synthesis and Functionalization

C-H Functionalization of Benzoic Acid Derivatives

Benzoic acid derivatives, including those similar to this compound, are key motifs in drug molecules and natural products. A study reports a general protocol for meta-C–H olefination of benzoic acid derivatives, showcasing the potential for creating synthetically useful compounds through selective C–H bond functionalization (Li et al., 2016).

Electrochemical Behaviors of Benzoic Acid Derivatives

Electrochemical studies have explored the reduction behaviors of compounds like 2-hydroxy-5-sulfophenyl-azo-benzoic acids, providing insights into the kinetics and mechanisms of electrochemical reactions involving azo bonds. Such research contributes to understanding the electrochemical properties of structurally related benzoic acid derivatives (Mandić et al., 2004).

Catalysis in Organic Synthesis

Research has shown that sulfuric acid derivatives can act as recyclable catalysts for condensation reactions involving benzoic acid derivatives. This opens avenues for more sustainable and cost-effective synthetic routes in organic chemistry (Tayebi et al., 2011).

Organic Compounds and Natural Occurrence

Naturally Occurring Benzoic Acid Derivatives

Benzoic acid and its derivatives are naturally present in various plants and animal tissues. These compounds have diverse applications, ranging from preservatives to flavoring agents in foods and cosmetics. Understanding the natural occurrence, metabolism, and toxicology of benzoic acid derivatives, such as this compound, is crucial for ensuring safe usage in various products (del Olmo et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O3S/c22-19(14-25-20-9-5-4-8-18(20)21(23)24)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYCMOBRSPQQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

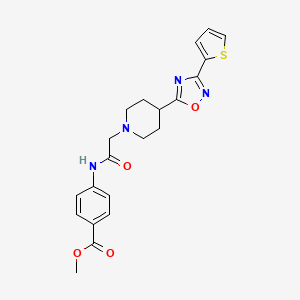

![2-((difluoromethyl)thio)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2649716.png)

![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)

![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2649722.png)

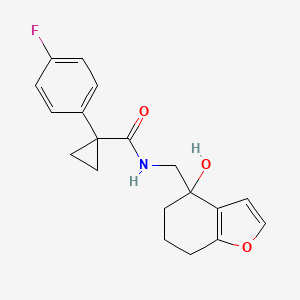

![N-[(1R,5S)-3-(3,4-Dihydro-2H-thiochromene-4-carbonyl)-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enamide](/img/structure/B2649729.png)

![5-acetamido-N-(9H-fluoren-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2649731.png)

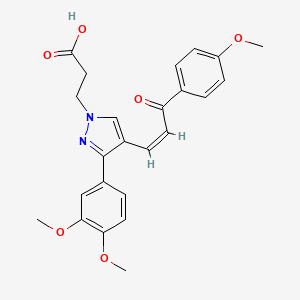

![(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2649734.png)

![6-Cyclopropyl-2-[[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2649736.png)